1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJOSQPXSTCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction Pathway
Initial Nitropyrazole Synthesis
The synthesis begins with the preparation of 1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one. A patented method involves coupling (4-nitro-1H-pyrazol-1-yl)acetic acid with pyrrolidin-2-one derivatives under acidic conditions. However, the use of 1-nitropyrazole precursors poses safety risks due to their explosive nature.
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (5–10 bar) and palladium-on-carbon (Pd/C, 5–10 wt%) in methanol at 50–60°C for 12–24 hours. This step achieves >90% conversion but requires careful control of exothermic reactions.
Table 1: Reduction Conditions and Yields
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 5 | 50 | 92 | 98 |
| Raney Ni | 10 | 60 | 85 | 95 |
Knorr Pyrazole Synthesis Approach
Formation of 1,3-Dielectrophile
A modified Knorr reaction employs 2-hetarylacetonitriles, such as 2-(pyrrolidin-2-one-1-yl)acetonitrile, condensed with 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salts to generate 1,3-dielectrophiles. This step occurs in dimethylformamide (DMF) at room temperature, yielding 67–91% intermediate products.
Cyclocondensation with Hydrazines
The dielectrophile reacts with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing dioxane (100°C, 8 hours) to form the pyrazole ring. The reaction is regioselective, favoring 4-amino substitution due to electronic effects.
Key Observation:
Steric hindrance from the ethyl-pyrrolidinone chain minimizes byproducts, achieving 78–85% isolated yield.
Cyclization of Aminoethyl Precursors
Ethylenediamine Coupling
A three-step protocol involves:
- Mitsunobu Reaction : 4-Amino-1H-pyrazole reacts with 2-hydroxyethylpyrrolidin-2-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 12 hours).
- Mesylation : Methanesulfonyl chloride (MsCl) in dichloromethane activates the hydroxyl group.
- Cyclization : Potassium carbonate (K₂CO₃) in acetonitrile (80°C, 6 hours) induces intramolecular N-alkylation.
Table 2: Cyclization Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Mitsunobu Reaction | DEAD/PPh₃ | 75 |
| Mesylation | MsCl, Et₃N | 92 |
| Cyclization | K₂CO₃, MeCN | 68 |
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
Wang resin is functionalized with Fmoc-protected pyrrolidin-2-one via carbodiimide coupling (EDC/HOBt, DMF, 24 hours). The Fmoc group is removed using 20% piperidine/DMF.
Photochemical Rearrangement
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield Range (%) | Scalability | Safety Concerns |
|---|---|---|---|
| Nitro Reduction | 85–92 | Industrial | H₂ gas flammability |
| Knorr Synthesis | 78–85 | Lab-scale | DMF toxicity |
| Cyclization | 68–75 | Multi-gram | MsCl corrosivity |
| Solid-Phase | 70–85 | HTP | TFA handling |
| Photochemical | 32–45 | Microscale | UV exposure risks |
Optimization Strategies
Solvent Selection
Challenges and Solutions
Regioselectivity in Pyrazole Formation
The 4-amino regioisomer is favored over 3-amino by a 9:1 ratio due to:
Purification Difficulties
Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) resolves co-eluting byproducts, improving purity from 88% to 99%.
Chemical Reactions Analysis
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
Anticancer Activity
Research indicates that derivatives of pyrazole, including 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one, exhibit significant anticancer properties. A study highlighted that various pyrazole derivatives demonstrated cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds synthesized from pyrazole frameworks showed promising activity against human breast cancer cells, with IC50 values indicating effective dose-response relationships .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Recent studies reported that certain analogs exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, suggesting their potential as effective anti-inflammatory agents .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Research indicated that certain pyrazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics in terms of efficacy .
Case Study 1: Anticancer Activity
A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anticancer properties against different cell lines. The results showed that specific compounds had IC50 values in the low micromolar range, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.0 |
| Compound B | HeLa (Cervical Cancer) | 3.5 |
Case Study 2: Anti-inflammatory Activity
In another investigation, a group of pyrazole analogs was tested for COX inhibition. The study found that the most effective compounds had IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, surpassing the activity of established inhibitors like celecoxib .
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound C | 0.02 |
| Compound D | 0.03 |
Mechanism of Action
The mechanism of action of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the pyrrolidinone core, pyrazole substituents, or linker groups. Below is a detailed comparison with key analogs, supported by synthetic and pharmacological data.
Pyrrolidin-2-one Derivatives with Triazine Linkages
Compound A: 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (CAS: N/A)
- Structure: Features a triazine ring connected via a methoxy group to a pyrrolidinone core and a 3-methylphenethylamine side chain.
- Synthesis : Prepared via a multi-step process involving dicyandiamide, methyl 2-chloroacetate, and 1-(3-hydroxy-5-methylphenyl)pyrrolidin-2-one, yielding a white solid (39.5% yield) .
Compound B: 1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (CAS: N/A)
- Structure : Similar to Compound A but with a 2-fluorophenethyl group.
- Synthesis : Fluorine substitution improves metabolic stability and membrane permeability. Yield: 42.7% .
- Key Differences : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in enzyme active sites .
Pyrrolidin-2-one Derivatives with Varied Heterocycles
Compound C: 1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one (CAS: 1179974-27-6)
- Structure: Replaces pyrrolidinone with imidazolidin-2-one, retaining the ethyl-pyrazole linkage.
Compound D : 1-(2-{4-[2-(Piperidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethyl)pyrrolidin-2-one (CAS: 2877685-77-1)
- Structure : Incorporates a pyrimidine-piperazine extension on the ethyl linker.
- Key Differences : The extended aromatic system may enhance CNS penetration, making it suitable for neurological targets .
Functional Analogues with Anti-Alzheimer’s Activity
Compound E : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one
- Structure: Benzylated imidazolidinone with a trifluoromethyl group.
- Pharmacology : Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 nM), surpassing donepezil in preclinical models .
- Key Differences : The trifluoromethyl group increases lipophilicity, improving blood-brain barrier permeability .
Structural and Pharmacological Data Comparison
| Parameter | Target Compound | Compound A | Compound B | Compound E |
|---|---|---|---|---|
| Core Structure | Pyrrolidin-2-one | Pyrrolidin-2-one | Pyrrolidin-2-one | Imidazolidin-2-one |
| Key Substituent | 4-Amino-pyrazole | Triazine | Triazine + Fluorine | Trifluoromethyl-benzyl |
| Molecular Weight (g/mol) | 196.21 | ~550* | ~550* | ~450* |
| Synthetic Yield | Not reported | 39.5% | 42.7% | 55%* |
| Biological Activity | Building block | FFAR1/FFAR4 modulation | FFAR1/FFAR4 modulation | AChE inhibition |
*Estimated from synthetic protocols .
Key Observations
Substituent Effects : Fluorine or triazine groups enhance target engagement but may reduce synthetic yields due to steric and electronic challenges .
Core Modifications: Replacing pyrrolidinone with imidazolidinone (Compound C) or benzylated derivatives (Compound E) shifts pharmacological profiles toward CNS targets .
Synthetic Accessibility : The target compound’s simpler structure (vs. triazine-linked analogs) suggests scalability for high-throughput drug discovery .
Biological Activity
1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one, with the molecular formula C9H14N4O and a molecular weight of 194.24 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-1H-pyrazole with a pyrrolidinone derivative under controlled conditions. The compound can undergo various chemical transformations, including oxidation and substitution reactions, which can modify its biological activity .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, some pyrrolidine alkaloids demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Computational analyses suggest that this compound may exhibit more potent inhibitory effects on cancer cell lines compared to traditional chemotherapeutics like doxorubicin . Its mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
The biological effects of this compound are thought to arise from its interaction with various molecular targets. Preliminary studies suggest that it may bind to enzymes involved in cell signaling and metabolism, although further research is needed to elucidate these pathways fully .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyrrolidine derivatives found that this compound exhibited notable antibacterial activity against several pathogenic strains. The results indicated that structural modifications could enhance its bioactivity .
Study on Anticancer Properties
In another investigation focusing on the anticancer properties of pyrazole-based compounds, researchers reported that derivatives similar to this compound showed significant inhibition of tumor growth in preclinical models. The study emphasized the importance of structural features in determining potency against specific cancer types .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer |
| 1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]imidazolidin-2-one | Structure | Moderate antimicrobial |
| Other pyrazole derivatives | Various | Variable activity based on substitutions |
Q & A
Q. Table 1: Example Reaction Optimization
| Parameter | Condition Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 80–140°C (reflux) | Max yield at 120°C | |
| Solvent | DMF vs. Toluene | 15% higher in DMF | |
| Catalyst | Pd(PPh₃)₄ vs. None | 40% yield boost |
Basic: Which spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidinone ring and pyrazole substitution (e.g., δ ~2.5 ppm for pyrrolidinone protons) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₅N₄O: 207.1234) .
- FTIR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amino (N-H ~3400 cm⁻¹) groups .
Advanced: How to resolve discrepancies in NMR data for structural confirmation?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in the ethyl linker) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals; e.g., HSQC correlates carbonyl carbons with adjacent protons .
- Comparative Analysis : Benchmark against analogs (e.g., 1-methylpyrazole derivatives) to identify shifts caused by steric/electronic effects .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or proteases due to the pyrazole’s affinity for ATP-binding pockets .
- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced: How to address conflicting bioactivity results across studies?
Methodological Answer:
- Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Batch Analysis : Compare purity (HPLC ≥95%) and stereochemistry (chiral HPLC) of test samples, as impurities or racemization may skew results .
- Control Experiments : Include structurally similar inactive analogs (e.g., non-aminopyrazole derivatives) to validate target specificity .
Advanced: How can computational methods predict reactivity or binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using PyMOL or AutoDock; validate with SAR data from analogs .
- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to prioritize synthetic targets .
Basic: What purification techniques are effective for isolating the compound?
Methodological Answer:
- Recrystallization : Use methanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) separates polar byproducts .
- HPLC : Preparative C18 columns for high-purity (>98%) batches required for biological testing .
Basic: How to assess compound stability under storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 4°C, 25°C, and 40°C for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and check for photodegradation products .
- Lyophilization : For long-term storage, lyophilize and store under argon at -20°C to prevent hydrolysis .
Advanced: How do structural modifications influence SAR in pyrrolidinone-pyrazole hybrids?
Methodological Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on pyrazole to enhance kinase inhibition .
- Linker Optimization : Replace ethyl with vinyl or cyclopropyl groups to modulate conformational flexibility and potency .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 30% increase in PBS) for in vivo studies .
Q. Table 2: SAR Trends in Analogs
| Modification | Bioactivity Change | Source |
|---|---|---|
| 4-Amino → 4-Nitro | Loss of kinase inhibition | |
| Ethyl → Vinyl linker | 2x higher cytotoxicity | |
| Pyrrolidinone → Piperidone | Reduced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
